4-脱氯-4-(4-氯苯基)洛哌丁胺

描述

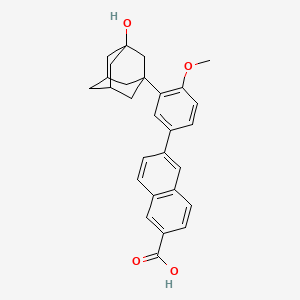

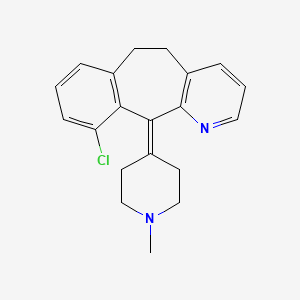

4-Dechloro-4-(4-chlorophenyl) Loperamide is an impurity of the antidiarrheal agent, Loperamide . It is also known as Loperamide Hydrochloride Imp. A (EP), Loperamide Imp. A (EP), 4- [4- (4’-Chlorobip .

Molecular Structure Analysis

The molecular formula of 4-Dechloro-4-(4-chlorophenyl) Loperamide is C35H37ClN2O2 . Its molecular weight is 553.13 .Physical And Chemical Properties Analysis

The molecular weight of 4-Dechloro-4-(4-chlorophenyl) Loperamide is 553.13 . Its molecular formula is C35H37ClN2O2 .科学研究应用

Application in Pharmaceutical Analysis

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Loperamide Impurity A, also known as Loperamide Hydrochloride, is commonly used in pharmaceutical analysis. It is often used as a standard in the quality control of pharmaceutical products . The compound is used to determine the presence of loperamide in pharmaceutical products .

Detailed Description of the Methods of Application or Experimental Procedures

A spectrophotometric technique has been presented for determining the presence of loperamide hydrochloride . The approach involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm . The validity of Beer’s law was established in the range of 0.5–10 μg/L . The conditions for the method were optimized, and the technique was successfully used to analyze the drug in both pure form and dosage forms .

Thorough Summary of the Results or Outcomes Obtained

The study establishes a low limit of detection of 0.025 and a limit of quantification of 0.082 . The method provides a reliable and sensitive approach for the determination of loperamide hydrochloride in pharmaceutical formulations and can be used as an alternative to other analytical methods . The results demonstrate the potential for using this method in routine quality control analysis .

Application in Orodispersible Tablet Formulation

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Loperamide Impurity A has been used in the formulation of orodispersible tablets (ODTs). The main goal was to increase the adherence to treatment of diseases which occur with diarrhea in soldiers who are exposed to diverse kinds of hostile environments .

Detailed Description of the Methods of Application or Experimental Procedures

The optimized orally disintegrating tablets were prepared by the direct compression method from galenic development to the industrial scale technique . The manufactured ODTs complied with the pharmacopeia guidelines regarding hardness, weight variation, thickness, friability, drug content, wetting time, percentage of water absorption, disintegration time, and in vitro dissolution profile .

Thorough Summary of the Results or Outcomes Obtained

The results show that loperamide HCl ODT offers a rapid beginning of action and improvement in the bioavailability of poorly absorbed drugs . Drug compatibility with excipients was checked by DSC, FTIR, and SEM studies .

Application in Treatment of Diarrhea

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Loperamide Impurity A, also known as Loperamide Hydrochloride, is a drug used for treating gastroenteritis, inflammatory bowel disease, and short bowel syndrome . It is used to decrease the frequency of diarrhea . Loperamide is an opioid-receptor agonist .

Detailed Description of the Methods of Application or Experimental Procedures

Loperamide Hydrochloride is indicated for the control and symptomatic relief of acute nonspecific diarrhea in patients 2 years of age and older and of chronic diarrhea in adults associated with inflammatory bowel disease .

Thorough Summary of the Results or Outcomes Obtained

The use of Loperamide Hydrochloride has been shown to effectively control and provide symptomatic relief for both acute nonspecific diarrhea and chronic diarrhea associated with inflammatory bowel disease .

Application in Quality Control of Pharmaceutical Products

Specific Scientific Field

Pharmaceutical Quality Control

Comprehensive and Detailed Summary of the Application

Loperamide Hydrochloride is used in the quality control of pharmaceutical products. It is used as a standard to determine the presence of loperamide in pharmaceutical products .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm . The validity of Beer’s law was established in the range of 0.5–10 μg/L .

Thorough Summary of the Results or Outcomes Obtained

The study establishes a low limit of detection of 0.025 and a limit of quantification of 0.082 . The method provides a reliable and sensitive approach for the determination of loperamide hydrochloride in pharmaceutical formulations .

Application in Military Medicine

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Loperamide Hydrochloride has been used in the formulation of orodispersible tablets (ODTs) for soldiers who are exposed to diverse kinds of hostile environments . The main goal was to increase the adherence to treatment of diseases which occur with diarrhea .

Detailed Description of the Methods of Application or Experimental Procedures

The optimized orally disintegrating tablets were prepared by the direct compression method . The manufactured ODTs complied with the pharmacopeia guidelines regarding hardness, weight variation, thickness, friability, drug content, wetting time, percentage of water absorption, disintegration time, and in vitro dissolution profile .

属性

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNODUPEBZSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dechloro-4-(4-chlorophenyl) Loperamide | |

CAS RN |

1391052-94-0 | |

| Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)